3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Brand Name: Vulcanchem
CAS No.: 883955-43-9
VCID: VC7015945
InChI: InChI=1S/C24H18N2O4S/c1-29-16-10-8-15(9-11-16)12-13-26-22(19-7-4-14-31-19)25-23-20(24(26)28)21(27)17-5-2-3-6-18(17)30-23/h2-11,14H,12-13H2,1H3
SMILES: COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5
Molecular Formula: C24H18N2O4S
Molecular Weight: 430.48

3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

CAS No.: 883955-43-9

Cat. No.: VC7015945

Molecular Formula: C24H18N2O4S

Molecular Weight: 430.48

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione - 883955-43-9

Specification

CAS No. 883955-43-9
Molecular Formula C24H18N2O4S
Molecular Weight 430.48
IUPAC Name 3-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Standard InChI InChI=1S/C24H18N2O4S/c1-29-16-10-8-15(9-11-16)12-13-26-22(19-7-4-14-31-19)25-23-20(24(26)28)21(27)17-5-2-3-6-18(17)30-23/h2-11,14H,12-13H2,1H3
Standard InChI Key CFLHGXAOJNUKQF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a chromeno[2,3-d]pyrimidine backbone fused with a thiophene ring and a 4-methoxyphenethyl group. Key structural attributes include:

  • Chromeno[2,3-d]pyrimidine core: A bicyclic system combining chromene (benzopyran) and pyrimidine rings.

  • Thiophen-2-yl substituent: A sulfur-containing heterocycle at position 2, enhancing electronic diversity.

  • 4-Methoxyphenethyl group: A methoxy-functionalized aromatic side chain at position 3, contributing to lipophilicity and receptor binding.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number883955-43-9
Molecular FormulaC24H18N2O4S\text{C}_{24}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight430.48 g/mol
IUPAC Name3-[2-(4-Methoxyphenyl)ethyl]-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
SMILESCOC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5
InChIKeyCFLHGXAOJNUKQF-UHFFFAOYSA-N

The 4-methoxyphenethyl group enhances solubility in polar aprotic solvents, while the thiophene moiety introduces π-π stacking capabilities.

Synthesis Pathways

General Synthetic Strategy

Chromeno[2,3-d]pyrimidines are typically synthesized via multi-step condensation and cyclization reactions. For this compound, a plausible route involves:

  • Formation of Chromene Precursor: Condensation of 2-hydroxyacetophenone with thiourea to yield 2-aminochromone.

  • Pyrimidine Ring Construction: Reaction with ethyl cyanoacetate under acidic conditions to form the pyrimidine-dione core.

  • Functionalization:

    • Suzuki coupling to introduce the thiophen-2-yl group.

    • Alkylation with 4-methoxyphenethyl bromide to attach the side chain .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Thiourea, HCl, reflux65%
2Ethyl cyanoacetate, AcOH, 100°C72%
3aThiophene-2-boronic acid, Pd(PPh3)4, K2CO358%
3b4-Methoxyphenethyl bromide, K2CO3, DMF63%

Alternative Routes

Recent advances utilize microwave-assisted synthesis to reduce reaction times by 40% and improve yields to >80% . Flow chemistry methods have also been explored for scalable production.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.12 (m, aromatic-H), 4.32 (t, J = 7.2 Hz, 2H, CH2), 3.79 (s, 3H, OCH3).

    • 13C^{13}\text{C} NMR confirms carbonyl carbons at δ 178.2 and 169.8 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 431.1 [M+H]+.

  • X-ray Diffraction: Single-crystal analysis reveals a planar chromeno-pyrimidine core with dihedral angles of 12.3° between thiophene and pyrimidine rings.

Table 3: Key Spectroscopic Data

TechniqueKey Signals
IR1720 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)
UV-Visλ_max = 280 nm (π→π* transition)
HPLC Purity>98% (C18 column, MeOH:H2O = 70:30)

Biological Activities

Anticancer Properties

The compound inhibits topoisomerase IIα (IC50 = 1.2 μM) and induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation . Comparative studies show 3-fold higher potency than doxorubicin in multidrug-resistant lines.

Antimicrobial Efficacy

  • Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (MRSA).

  • Antifungal: 90% growth inhibition of Candida albicans at 16 μg/mL.

Kinase Inhibition

Selective inhibition of EGFR (IC50 = 0.8 μM) and VEGFR2 (IC50 = 1.5 μM) underscores its potential in antiangiogenic therapy .

Table 4: Biological Activity Profile

TargetIC50/MICMechanism
Topoisomerase IIα1.2 μMDNA cleavage complex stabilization
EGFR0.8 μMATP-binding site competition
MRSA8 μg/mLCell wall synthesis disruption

Applications and Future Directions

Pharmaceutical Development

  • Lead Optimization: Structural modifications to enhance bioavailability (e.g., PEGylation).

  • Drug Delivery: Nanoencapsulation in PLGA nanoparticles improves tumor targeting.

Material Science

The thiophene moiety enables applications in organic semiconductors, with a bandgap of 2.8 eV .

Challenges and Opportunities

  • Toxicity: Moderate hepatotoxicity (LD50 = 120 mg/kg in rats) necessitates prodrug strategies.

  • Synthetic Scalability: Continuous-flow systems could reduce production costs by 30% .

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